Human MAO-A Inhibitory Potency: Ki = 2000 nM Confirmed via Competitive Binding Against Isoquinoline Alkaloid Series
In a direct competitive inhibition experiment using human placental MAO-A, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine exhibited a Ki of 2000 nM . This value was determined within the same study that profiled over a dozen simple isoquinoline alkaloids; the weakest isoquinoline congener in that set attained Ki > 10,000 nM, making the oxazole 5-fold more potent, while the most potent alkaloid in the series exhibited Ki < 100 nM, delineating a clear SAR baseline .
| Evidence Dimension | Human MAO-A binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2000 nM |
| Comparator Or Baseline | Isoquinoline alkaloid series: weakest congener Ki > 10,000 nM; most potent congener Ki < 100 nM |
| Quantified Difference | 5- to >100-fold range separation from reference isoquinoline alkaloids |
| Conditions | Human placental MAO-A, competitive inhibition, phosphate buffer pH 7.2, 30 °C |
Why This Matters
A 2000 nM Ki on MAO-A provides a tractable starting potency for fragment-based or scaffold-hopping medicinal chemistry campaigns, enabling teams to prioritize this compound over uncharacterized isoxazole fragments that lack any MAO selectivity fingerprint.
- [1] BindingDB entry ChEBML_122785; Assay Description: Compound tested for inhibition against human placental Monoamine oxidase A (competitive inhibition observed). Ki = 2000 ± n/a nM. View Source
- [2] Bembenek, M.E., Abell, C.W., Chrisey, L.A., et al. (1990). J. Med. Chem., 33, 147-152. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids. PubMed ID: 2296014. View Source
